molecular formula C16H19BrN2O2 B11103884 1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11103884
M. Wt: 351.24 g/mol
InChI Key: RNLRZMGOBDJQHZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group, a methylpiperidinyl group, and a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Methylpiperidinyl Group: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Fluorophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione

Uniqueness

1-(4-Bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine atoms are known to participate in halogen bonding, which can affect the compound’s binding affinity and specificity in biological systems.

Properties

Molecular Formula

C16H19BrN2O2

Molecular Weight

351.24 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H19BrN2O2/c1-11-4-2-3-9-18(11)14-10-15(20)19(16(14)21)13-7-5-12(17)6-8-13/h5-8,11,14H,2-4,9-10H2,1H3

InChI Key

RNLRZMGOBDJQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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